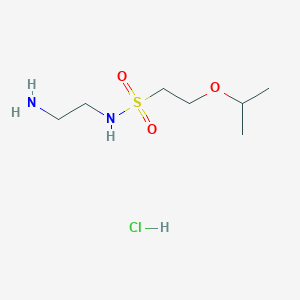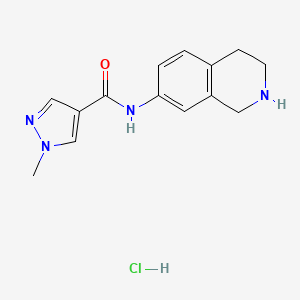![molecular formula C15H20N4O B7639085 N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7639085.png)
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. It is currently being investigated for its potential therapeutic effects in treating autoimmune diseases such as psoriasis and lupus.
Mechanism of Action
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide inhibits the TYK2 enzyme, which is involved in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. By blocking these pathways, this compound may be able to reduce inflammation and modulate the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and improve symptoms in animal models of autoimmune diseases. It has also been shown to reduce levels of cytokines such as IL-12 and IL-23 in human clinical trials. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide is its specificity for the TYK2 enzyme, which may reduce off-target effects. However, its potency and selectivity may also make it difficult to study in lab experiments. Additionally, the cost and availability of this compound may limit its use in some research settings.
Future Directions
There are several potential future directions for research on N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide. One area of interest is its potential use in combination therapies with other drugs for autoimmune diseases. Another area of research is the potential use of this compound in other diseases that involve the immune system, such as cancer and infectious diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide involves several steps, including the reaction of 6-cyanonicotinic acid with piperidine and subsequent reactions with various reagents to form the final product. The synthesis process has been optimized to improve yield and purity of the compound.
Scientific Research Applications
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide has been shown to have potential therapeutic effects in treating autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. It works by inhibiting the TYK2 enzyme, which plays a key role in the immune response. By blocking this enzyme, this compound may be able to reduce inflammation and alleviate symptoms of these diseases.
properties
IUPAC Name |
N-[1-(6-cyanopyridin-3-yl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-4-15(20)18-13-5-3-8-19(11-13)14-7-6-12(9-16)17-10-14/h6-7,10,13H,2-5,8,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQCMPQXVJNXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)
![4-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]benzonitrile](/img/structure/B7639016.png)
![3-[1-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7639021.png)
![N-(cyclohexylmethyl)-N-(pyridin-4-ylmethyl)-6-oxaspiro[2.5]octane-2-carboxamide](/img/structure/B7639027.png)

![4-(methanesulfonamido)-N-[2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7639035.png)

![1-[2-(Aminomethyl)piperidin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639050.png)
![N,1-dimethyl-N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]pyrazol-4-amine](/img/structure/B7639062.png)
![[2-(Aminomethyl)piperidin-1-yl]-(furan-2-yl)methanone;hydrochloride](/img/structure/B7639067.png)
![N-[cyclopropyl(phenyl)methyl]-5-(imidazol-1-ylmethyl)furan-2-carboxamide](/img/structure/B7639072.png)
![3-phenyl-3-[(5-propyl-1H-pyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7639089.png)
